Cas no 2228877-65-2 (methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate)

methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate 化学的及び物理的性質
名前と識別子
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- methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate
- EN300-1738563
- 2228877-65-2
- Methyl 1-methyl-4-sulfanylpyrazole-3-carboxylate
-
- インチ: 1S/C6H8N2O2S/c1-8-3-4(11)5(7-8)6(9)10-2/h3,11H,1-2H3
- InChIKey: LRGZDLLDJYZVRO-UHFFFAOYSA-N
- ほほえんだ: SC1=CN(C)N=C1C(=O)OC
計算された属性
- せいみつぶんしりょう: 172.03064868g/mol
- どういたいしつりょう: 172.03064868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 11
- 回転可能化学結合数: 2
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.6
- トポロジー分子極性表面積: 45.1Ų
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1738563-0.5g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 0.5g |
$1025.0 | 2023-09-20 | |
Enamine | EN300-1738563-2.5g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 2.5g |
$2576.0 | 2023-09-20 | |
Enamine | EN300-1738563-0.05g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 0.05g |
$306.0 | 2023-09-20 | |
Enamine | EN300-1738563-10g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 10g |
$5652.0 | 2023-09-20 | |
Enamine | EN300-1738563-1g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 1g |
$1315.0 | 2023-09-20 | |
1PlusChem | 1P028955-10g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 10g |
$7048.00 | 2023-12-18 | |
1PlusChem | 1P028955-500mg |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 500mg |
$1329.00 | 2023-12-18 | |
Enamine | EN300-1738563-5.0g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 5g |
$3812.0 | 2023-06-04 | |
Enamine | EN300-1738563-1.0g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 1g |
$1315.0 | 2023-06-04 | |
Enamine | EN300-1738563-10.0g |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate |
2228877-65-2 | 95% | 10g |
$5652.0 | 2023-06-04 |
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate 関連文献
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Darren J. Dixon,Christopher I. Harding,Steven V. Ley,D. Matthew G. Tilbrook Chem. Commun., 2003, 468-469
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yijun Zheng,Mitchell Kim Liong Han,Bin Li Mater. Horiz., 2020,7, 111-116
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylateに関する追加情報
Methyl 1-Methyl-4-Sulfanyl-1H-Pyrazole-3-Carboxylate: A Comprehensive Overview
Methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate, also known by its CAS number 2228877-65-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound belongs to the class of pyrazole derivatives, which are widely studied for their diverse biological activities and potential applications in drug design. The structure of this compound features a pyrazole ring substituted with a methyl group at position 1, a sulfanyl group at position 4, and a methyl ester at position 3. These substituents contribute to its unique chemical properties and reactivity.
The synthesis of methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate typically involves multi-step organic reactions, often starting from simple precursors such as aldehydes or ketones. Recent advancements in synthetic methodologies have enabled the efficient construction of this compound, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only enhance the yield but also improve the purity of the final product, making it more suitable for downstream applications.
One of the most promising areas of research involving this compound is its potential as a pharmacological agent. Studies have shown that pyrazole derivatives, including methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate, exhibit significant antioxidant and anti-inflammatory properties. These findings suggest that the compound could be developed into therapeutic agents for conditions such as neurodegenerative diseases and chronic inflammatory disorders. Furthermore, its ability to modulate cellular signaling pathways makes it a valuable tool in drug discovery efforts targeting various disease states.
In addition to its pharmacological applications, methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate has also been explored for its role in agrochemicals. Recent research indicates that this compound possesses potent pesticidal activity, particularly against a range of agricultural pests. Its effectiveness in controlling pest populations without adverse environmental impacts positions it as a potential alternative to conventional pesticides, aligning with the growing demand for sustainable agricultural practices.
The structural versatility of methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate also lends itself to applications in materials science. By incorporating this compound into polymer matrices, researchers have demonstrated enhanced mechanical and thermal properties in resulting materials. This opens up possibilities for its use in advanced composites and high-performance polymers, which are critical for industries such as aerospace and electronics.
From a mechanistic standpoint, the reactivity of methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate is influenced by the electronic effects of its substituents. The sulfanyl group at position 4 introduces sulfur-based electron-donating effects, which can stabilize reactive intermediates during chemical transformations. Similarly, the methyl ester at position 3 contributes to steric effects that can influence reaction pathways. Understanding these factors is crucial for optimizing synthetic routes and predicting reactivity in various chemical environments.
In conclusion, methyl 1-methyl-4-sulfanyl-1H-pyrazole-3-carboxylate (CAS No: 2228877-65-2) stands out as a multifaceted compound with applications spanning pharmaceuticals, agrochemicals, and materials science. Its unique structure and reactivity make it a valuable asset in contemporary research and development efforts. As ongoing studies continue to uncover new insights into its properties and potential uses, this compound is poised to play an increasingly important role in advancing scientific innovation across multiple disciplines.
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